1-Phenyl-1h-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid
Overview
Description
1-Phenyl-1h-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid is a small molecule that has been studied for its potential in cancer treatment . It is part of a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold . These compounds have shown significant inhibitory activity against certain cell lines .
Scientific Research Applications
Chemical Synthesis and Reactions :
- Aryl migration in pyrazolo[3,4-d]pyrimidine derivatives leading to the formation of carboxylic acids and subsequent reactions to yield other compounds (Higashino et al., 1983).
- Synthesis of novel pyrazole- and pyrimidine-based derivatives, indicating potential applications in AIDS chemotherapy and drug discovery (Ajani et al., 2019).
Anticancer and Radioprotective Activities :
- Certain derivatives showed in vitro anticancer activity against Ehrlich ascites carcinoma cells and significant in vivo radioprotective activity (Ghorab et al., 2009).
- Synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives with demonstrated antitumor activity on human breast adenocarcinoma cell lines (Abdellatif et al., 2014).
Antiviral Activity :
- Synthesis of new derivatives with antiviral activity against Herpes simplex virus, Mayaro virus, and vesicular stomatitis virus (Bernardino et al., 2007).
Antimicrobial Activity :
- Synthesis of derivatives with antimicrobial activities against various bacterial and fungal strains (El-sayed et al., 2017).
Other Biological Activities :
- Synthesis and biological evaluation of derivatives as anti-5-lipoxygenase agents and for anticancer activity (Rahmouni et al., 2016).
Future Directions
The future directions for the study of 1-Phenyl-1h-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid could involve further investigations into its potential as a novel class of anticancer agents . More studies are needed to fully understand its mechanism of action and potential applications in cancer treatment .
properties
IUPAC Name |
1-phenylpyrazolo[3,4-d]pyrimidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O2/c17-12(18)10-9-6-15-16(11(9)14-7-13-10)8-4-2-1-3-5-8/h1-7H,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVEULXKUFWCQEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30218510 | |
Record name | 1-Phenyl-1H-pyrazolo(3,4d)pyrimidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30218510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-1h-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid | |
CAS RN |
68380-49-4 | |
Record name | 1-Phenyl-1H-pyrazolo(3,4d)pyrimidine-4-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068380494 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Phenyl-1H-pyrazolo(3,4d)pyrimidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30218510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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